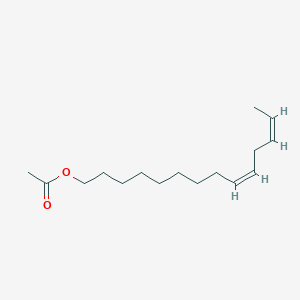

(9E,12Z)-9,12-Tetradecadien-1-ol acetate

Description

Significance as a Semiochemical in Insect Systems

As a semiochemical, (9E,12Z)-9,12-Tetradecadien-1-ol acetate (B1210297) functions primarily as a sex pheromone. It is typically released by female moths to attract conspecific males for the purpose of mating. phytojournal.com The male moths detect the pheromone, often at extremely low concentrations, using specialized olfactory receptors on their antennae. This detection triggers a behavioral response, prompting the male to fly upwind in search of the female.

The specificity of this chemical signal is a cornerstone of reproductive isolation among closely related species. The precise blend of (9E,12Z)-9,12-Tetradecadien-1-ol acetate with other minor pheromone components, as well as the specific ratio of these compounds, creates a unique chemical signature for each species. This ensures that only males of the same species are attracted, preventing hybridization.

The potent attractive nature of this compound has been harnessed for practical applications in agriculture and stored product protection. nih.gov It is widely used in pheromone-baited traps for monitoring the presence and population density of pest insects. ontosight.ai Furthermore, it is a key active ingredient in mating disruption products. caymanchem.com These products release a high concentration of the synthetic pheromone into the environment, confusing the male insects and preventing them from locating females, thereby disrupting the reproductive cycle and reducing the pest population. caymanchem.com

Below is a table detailing some of the Lepidopteran species in which this compound has been identified as a major sex pheromone component.

| Species | Common Name | Family | Role of this compound |

| Plodia interpunctella | Indian Meal Moth | Pyralidae | Major pheromone component medchemexpress.comnih.gov |

| Ephestia kuehniella | Mediterranean Flour Moth | Pyralidae | Major pheromone component medchemexpress.com |

| Spodoptera exigua | Beet Armyworm | Noctuidae | Mating disruptor epa.gov |

| Euzophera pyriella | Pyralidae | Identified as a major sex pheromone component researchgate.netflvc.org | |

| Hypsipyla robusta | Pyralidae | Component of a three-part sex pheromone researchgate.net | |

| Ephestia cautella | Almond Moth | Pyralidae | Major pheromone component nih.gov |

Historical Context of Pheromone Identification and Research in Lepidoptera

The scientific journey to understand chemical communication in insects, particularly in Lepidoptera, has a rich history. As early as the 1870s, the French naturalist Jean-Henri Fabre observed that male peacock moths could locate females from great distances, leading him to hypothesize the existence of an undetectable chemical signal. suterra.com However, it was not until 1959 that the first insect pheromone, bombykol (B110295), was successfully isolated and identified from the silk moth, Bombyx mori. suterra.comnih.gov This groundbreaking discovery by Adolf Butenandt and his team required an enormous number of female moth abdominal tips to extract a few milligrams of the pure substance. insectslimited.com

The identification of bombykol opened the floodgates for pheromone research. suterra.com In the decades that followed, scientists began the arduous task of identifying the sex pheromones of numerous other insect species, with a significant focus on Lepidopteran pests of agricultural and economic importance. suterra.comnih.gov Early methods of identification were laborious and relied heavily on behavioral bioassays. suterra.com

A significant technological advancement came with the development of the electroantennogram (EAG), a technique that measures the electrical response of an insect's antenna to different chemical compounds. suterra.com This allowed researchers to more rapidly screen potential pheromone components and identify those that were biologically active. The coupling of gas chromatography with electroantennographic detection (GC-EAD) and mass spectrometry (GC-MS) further revolutionized the field, enabling the identification of minute quantities of pheromones from individual insects. researchgate.net

This era of intensive research led to the identification of this compound as a key pheromone component in several moth species. medchemexpress.com The elucidation of its structure and biological activity has been a direct result of these cumulative advancements in analytical chemistry and electrophysiology, paving the way for its synthesis and application in integrated pest management programs worldwide. nih.govmpg.de

Structure

3D Structure

Properties

IUPAC Name |

tetradeca-9,12-dienyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGJZGSVLNSDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=CCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860462 | |

| Record name | Tetradeca-9,12-dien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31654-77-0 | |

| Record name | 9,12-Tetradecadien-1-ol, 1-acetate, (9E,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z,E)-tetradeca-9,12-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Genetic Regulation in Pheromone Production

Enzymatic Mechanisms of Unsaturated Fatty Acid Acetate (B1210297) Biosynthesis in Moths

The biosynthesis of Type I moth pheromones, which include unsaturated fatty alcohols, aldehydes, and acetates like (9E,12Z)-9,12-Tetradecadien-1-ol acetate, originates from standard fatty acid metabolism. nih.govfrontiersin.org The process begins with de novo synthesis of saturated fatty acids, typically palmitic acid (16:Acid) or stearic acid (18:Acid), within the pheromone gland. iastate.edu These precursors then undergo a series of modifications by specific enzyme families to produce the final, active pheromone components. iastate.edupnas.org

The biosynthetic pathway for (9E,12Z)-9,12-tetradecadienyl acetate has been elucidated in species such as the almond moth (Cadra cautella) and the beet armyworm (Spodoptera exigua). iastate.edu The key enzymatic steps are:

Δ11 Desaturation: The process starts with the desaturation of palmitic acid (a 16-carbon saturated fatty acid) by a Δ11 desaturase enzyme. This introduces a double bond at the 11th carbon position, converting it to (Z)-11-hexadecenoic acid. iastate.edu

Chain Shortening: The resulting (Z)-11-hexadecenoic acid undergoes β-oxidation, a process that shortens the carbon chain by two carbons, to yield (Z)-9-tetradecenoic acid. iastate.edu

Δ12 Desaturation: A unique and crucial step involves a second desaturation, this time at the 12th position. A Δ12 desaturase acts on (Z)-9-tetradecenoic acid to create the conjugated double bond system, forming (Z,E)-9,12-tetradecenoic acid. iastate.edu Research on Ephestia (Cadra) cautella led to the identification of a novel E12 fatty acyl desaturase responsible for this key transformation. nih.govnih.gov

Reduction: The carboxylic acid group of the di-unsaturated fatty acid is then reduced to a primary alcohol. This reaction is catalyzed by a fatty-acyl reductase (FAR). nih.govlu.se

Acetylation: In the final step, an acetyl group is transferred to the alcohol, (Z,E)-9,12-tetradecadien-1-ol, by an acetyltransferase, producing the final pheromone component, this compound. nih.goviastate.edu This acetylation step is often very efficient, leaving no detectable levels of the alcohol intermediate. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme/Function | Substrate | Product |

| Desaturase | Δ11 Desaturase | Palmitic acid | (Z)-11-Hexadecenoic acid |

| Desaturase | Δ12 Desaturase | (Z)-9-Tetradecenoic acid | (Z,E)-9,12-Tetradecenoic acid |

| Reductase | Fatty-Acyl Reductase (FAR) | (Z,E)-9,12-Tetradecenoic acid | (Z,E)-9,12-Tetradecadien-1-ol |

| Transferase | Acetyltransferase (ATF) | (Z,E)-9,12-Tetradecadien-1-ol | This compound |

Genetic Loci and Regulatory Elements Governing Pheromone Production Pathways

The production of a species-specific pheromone blend is tightly controlled at the genetic level. nih.gov The identification of genes encoding the biosynthetic enzymes is critical to understanding this regulation. Advances in transcriptome sequencing have allowed researchers to mine the pheromone glands of various moth species to identify candidate genes. nih.govlu.senih.gov

In the almond moth, Ephestia (Cadra) cautella, transcriptome analysis of the pheromone gland was instrumental in identifying the genes for the novel E12 desaturase and other key enzymes required for producing this compound. nih.govnih.gov Desaturase genes, in particular, belong to a large and diverse multigene family, and the evolution of new pheromone blends is often linked to gene duplication and changes in gene expression or function. pnas.orgpnas.org Phylogenetic analyses show that desaturases involved in pheromone synthesis, such as the Δ11 and Δ9 desaturases, form distinct clades, suggesting a shared evolutionary origin. pnas.orgnih.gov

The regulation of pheromone biosynthesis is often controlled by a neuropeptide known as Pheromone Biosynthesis Activating Neuropeptide (PBAN). iastate.edunih.gov PBAN is produced in the subesophageal ganglion and released into the hemolymph, where it travels to the pheromone gland and binds to a G-protein coupled receptor. nih.gov This binding event initiates a signal transduction cascade that activates the enzymes in the biosynthetic pathway, thereby controlling the timing of pheromone production to coincide with female calling behavior. nih.gov The production of (Z,E)-9,12-tetradecadienyl acetate in both Cadra cautella and Spodoptera exigua is stimulated by this pheromonotropic peptide. iastate.edu

Table 2: Genes and Regulatory Factors in Moth Pheromone Biosynthesis

| Factor | Type | Function | Relevant Species Example |

| Desaturase Genes | Structural Gene | Encode desaturase enzymes that create double bonds in fatty acid chains. nih.govpnas.org | Ephestia cautella (E12 desaturase) |

| Reductase Genes | Structural Gene | Encode fatty-acyl reductases that convert fatty acyl precursors to alcohols. lu.se | Diatraea saccharalis |

| Acetyltransferase Genes | Structural Gene | Encode enzymes that add an acetate functional group to the fatty alcohol. nih.gov | Saccharomyces cerevisiae (engineered) |

| PBAN | Neuropeptide | Activates the biosynthetic pathway in the pheromone gland. nih.gov | Spodoptera exigua, Cadra cautella |

| PBAN Receptor | G-Protein Coupled Receptor | Binds PBAN to initiate intracellular signaling. nih.gov | Helicoverpa zea |

Comparative Biosynthesis Across Relevant Insect Species

While the general framework of fatty acid modification is conserved, the specifics of pheromone biosynthesis can vary significantly even among closely related species, leading to a vast diversity of chemical signals. pnas.org This divergence is largely driven by the evolution of desaturase enzymes with different regio- and stereospecificities. nih.gov

For instance, the biosynthesis of this compound in Cadra cautella and Spodoptera exigua relies on a Δ11 desaturase followed by chain shortening and a Δ12 desaturation. iastate.edu In contrast, the Egyptian cotton leafworm, Spodoptera littoralis, produces a different diene, (E,E)-10,12-tetradecadienyl acetate. nih.gov Its biosynthesis also involves a (Z)-11-tetradecenoic acid intermediate, but a different set of desaturases and isomerases are required to generate the 10,12-diene system with E,E-stereochemistry. nih.gov

The evolution of these pathways can sometimes involve major shifts. Studies in Ostrinia species show that while most use Δ11-14:acetates, the Asian corn borer, Ostrinia furnacalis, evolved to use Δ12-14:acetates. pnas.org This major shift is hypothesized to have occurred through the activation of a previously nonfunctional desaturase gene that was already present in the pheromone gland. pnas.org

The currant shoot borer, Lampronia capitella, a primitive moth, utilizes a single bifunctional Δ11-desaturase to produce its pheromone, (Z,Z)-9,11-tetradecadien-1-ol. This enzyme first creates a Z11-monoene and then acts on a Z9-monounsaturated intermediate to form the final conjugated diene. nih.gov This demonstrates that complex pheromone structures could be generated early in moth evolution through the recruitment of versatile enzyme subfamilies. nih.gov The production of this compound itself has been successfully reconstructed in engineered Saccharomyces cerevisiae by combining genes from various sources, including a Z9 desaturase, the novel E12 desaturase from E. cautella, a fatty acyl reductase, and an acetyltransferase, showcasing the modular nature of the biosynthetic pathway. nih.govnih.gov

Chemoreception and Neurobiological Mechanisms of 9e,12z 9,12 Tetradecadien 1 Ol Acetate

Olfactory Receptor Neuron Responses and Electrophysiology

The initial step in the perception of (9E,12Z)-9,12-Tetradecadien-1-ol acetate (B1210297) involves its interaction with specialized olfactory receptor neurons (ORNs) located in hair-like structures called sensilla on the insect's antennae. The response of these neurons can be measured using electrophysiological techniques, providing a window into the sensitivity and specificity of the insect's olfactory system to this pheromone.

Electroantennogram (EAG) Studies and Dose-Response Characteristics

Electroantennography (EAG) is a technique used to measure the summed electrical potential from the entire antenna in response to an odorant stimulus. Studies have demonstrated that the antennae of male moths that use (9E,12Z)-9,12-Tetradecadien-1-ol acetate as a primary component of their sex pheromone exhibit strong EAG responses to this compound.

It is noteworthy that in some species, such as the pear pest Euzophera pyriella, the alcohol form of the pheromone, (9E,12Z)-9,12-Tetradecadien-1-ol, was found to be the most active component in EAG studies. researchgate.net This highlights the specificity of the olfactory system and how minor chemical modifications can significantly impact neuronal responses.

EAG Response to Pheromone Components

| Insect Species | Compound Tested | Observed EAG Response |

|---|---|---|

| Plodia interpunctella | This compound | Strong |

| Spodoptera exigua | This compound | Strong |

| Euzophera pyriella | (9E,12Z)-9,12-Tetradecadien-1-ol | Most Active Component |

Single Sensillum Recording (SSR) Investigations

For instance, in the armyworm, Mythimna separata, SSR has been used to classify different functional types of trichoid sensilla, each housing neurons specifically tuned to different sex pheromone components like (Z)-11-hexadecenal and (Z)-11-hexadecen-1-yl acetate. frontiersin.org Although specific SSR data for neurons responding to this compound in species like P. interpunctella or E. kuehniella are not detailed in the available research, it is highly probable that a similar mechanism exists. It is expected that specific ORNs within the trichoid sensilla of these moths would show a high firing rate when stimulated with this particular compound, demonstrating the principle of labeled-line coding in pheromone perception, where dedicated neural channels process information about specific key odorants.

Odorant Binding Proteins (OBPs) and Pheromone Recognition

Before a hydrophobic pheromone molecule like this compound can activate an olfactory receptor on the dendritic membrane of an ORN, it must traverse the aqueous sensillar lymph that bathes the dendrites. This transport is facilitated by a class of small, soluble proteins known as Odorant Binding Proteins (OBPs).

Identification and Characterization of Specific OBPs (e.g., GOBP2, OBP7)

Insects possess a diverse family of OBPs, with some being generally expressed and others showing high specificity to certain tissues or sensilla types. General Odorant Binding Proteins (GOBPs) are a subclass of OBPs found in the antennae of many moth species. While specific research on the direct interaction between GOBPs like GOBP2 and this compound is limited in publicly available literature, the functional role of these proteins in general olfaction is well-established. They are thought to bind to a broader range of odorants compared to the more specialized Pheromone Binding Proteins (PBPs).

The characterization of OBPs from species that utilize this compound is an active area of research. Transcriptomic analyses of antennae from these species are the first step in identifying candidate OBPs that may be involved in the perception of this pheromone.

Ligand Binding Specificity and Fluorescence Assays

To determine the binding affinity of a particular OBP for a specific ligand such as this compound, competitive fluorescence binding assays are commonly employed. In this technique, a fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), is used. This probe binds to the hydrophobic pocket of the OBP and emits a strong fluorescent signal. When a competing ligand, like the pheromone, is introduced, it displaces the fluorescent probe, leading to a quenching of the fluorescence. The degree of quenching is proportional to the binding affinity of the ligand for the OBP.

While specific data tables for the binding of GOBP2 or OBP7 to this compound are not available, studies on other moth OBPs have demonstrated the utility of this method. For example, fluorescence assays have been used to show that specific OBPs in Batocera horsfieldi exhibit strong binding affinities to host plant volatiles. This methodology is critical for elucidating which of the many OBPs present in an insect's antenna are responsible for recognizing and transporting this compound.

Fluorescence Binding Assay Principle

| Step | Description | Expected Outcome |

|---|---|---|

| 1 | OBP is mixed with a fluorescent probe (e.g., 1-NPN). | High fluorescence intensity as the probe binds to the OBP's hydrophobic pocket. |

| 2 | The ligand of interest (this compound) is added. | The ligand competes with the probe for the binding site. |

| 3 | Fluorescence is measured. | A decrease (quenching) in fluorescence intensity indicates the ligand is binding to the OBP and displacing the probe. The dissociation constant (Ki) can be calculated from this data. |

Olfactory Receptor (OR) and Co-receptor (Orco) Involvement in Signal Transduction

The final and most critical step in pheromone detection is the activation of an Olfactory Receptor (OR) on the surface of the ORN dendrite. Insect ORs are a large and diverse family of proteins that are responsible for the specificity of odorant detection.

Insect ORs typically function as a complex, consisting of a ligand-binding OR protein and a highly conserved co-receptor known as Orco. The conventional OR determines the specificity of the receptor complex, meaning it has a binding site that is specifically shaped to recognize a particular odorant molecule, such as this compound. When the pheromone binds to its specific OR, it induces a conformational change in the OR/Orco complex.

This conformational change leads to the opening of a non-selective cation channel, allowing ions to flow across the neuronal membrane and depolarizing the neuron. This depolarization generates an electrical signal, or action potential, which is then transmitted to the brain for processing. The Orco protein is essential for the proper localization and function of the ORs at the dendritic membrane and is a crucial component of the ion channel. nih.gov

The functional characterization of specific ORs that respond to this compound involves expressing candidate OR genes, often identified through antennal transcriptome analysis, in heterologous systems like Xenopus oocytes or human cell lines, or even in "empty" neurons of Drosophila melanogaster. frontiersin.orgnih.gov These systems allow researchers to test the response of a single OR type to a panel of odorants and definitively identify which receptor is tuned to the pheromone. While the specific OR that recognizes this compound in key pest species has yet to be reported in widely available literature, this approach has been successful in deorphanizing many other pheromone receptors in moths. frontiersin.org The identification of this receptor would be a significant step towards understanding the molecular basis of mate recognition in these insects and could provide a highly specific target for future pest control technologies.

Odorant-Degrading Enzymes (ODEs) and Signal Inactivation

For an insect's olfactory system to remain sensitive to fluctuating pheromone concentrations and to track a plume to its source, the signal molecule must be rapidly inactivated after stimulating a receptor neuron. This crucial step of signal termination is performed by Odorant-Degrading Enzymes (ODEs) located in the sensillar lymph surrounding the olfactory receptor neurons (ORNs). physiology.org In the case of acetate-based pheromones like this compound, a class of enzymes known as carboxylesterases (CCEs) plays a pivotal role. frontiersin.org

These enzymes protect the olfactory neurons from continuous excitation by hydrolyzing the ester bond of the pheromone, rendering it inactive. physiology.org Research has identified several specific CCEs in moths that are responsible for degrading sex pheromones. In the beet armyworm, Spodoptera exigua, an enzyme designated SexiCXE11 has been identified and shown to have hydrolysis activity towards pheromone esters. frontiersin.org Another carboxylesterase from the same species, SexiCXE14, has also been reported to degrade both sex pheromones and volatile esters from plants. frontiersin.org This dual function suggests a broader role for these enzymes in processing various environmental chemical signals. Similarly, in the related cotton leafworm, Spodoptera littoralis, two esterases, SlCXE7 and SlCXE10, are involved in the hydrolysis of its sex pheromone components, which include acetate esters. researchgate.net

The efficient degradation of pheromone molecules by these enzymes is essential for maintaining the temporal resolution of the olfactory signal, allowing the male moth to perceive the filamentous, pulsed nature of a pheromone plume and navigate towards the female. nih.gov

| Enzyme | Insect Species | Function |

|---|---|---|

| SexiCXE11 | Spodoptera exigua (Beet armyworm) | Hydrolysis of pheromone esters. frontiersin.org |

| SexiCXE14 | Spodoptera exigua (Beet armyworm) | Degradation of both sex pheromones and plant volatiles. frontiersin.org |

| SlCXE7 | Spodoptera littoralis (Cotton leafworm) | Involved in ester odorant hydrolysis, including sex pheromone components. researchgate.net |

| SlCXE10 | Spodoptera littoralis (Cotton leafworm) | Involved in ester odorant hydrolysis, including sex pheromone components. researchgate.net |

Neural Processing of Pheromone Signals in Insect Olfactory Systems

The neural processing of pheromone signals begins when the molecules are detected by specialized Olfactory Receptor Neurons (ORNs) housed within hair-like structures called sensilla on the male moth's antennae. royalsocietypublishing.org For pheromones, these are typically long trichoid sensilla. nih.gov Each ORN is highly specialized, typically responding to a single, specific component of the pheromone blend. nih.gov

The axons of these ORNs project from the antennae to the primary olfactory center in the insect brain, the antennal lobe (AL). biologists.comfrontiersin.org Within the AL, the axons of ORNs that express the same type of olfactory receptor converge onto distinct, spherical neuropils called glomeruli. biologists.com Pheromone signals are processed in a specialized and sexually dimorphic region of the AL known as the Macroglomerular Complex (MGC). physiology.orgfrontiersin.org The MGC is typically composed of a few large, easily identifiable glomeruli, each dedicated to processing information about a specific component of the pheromone blend. frontiersin.orgfrontiersin.org

Inside the glomeruli, the ORNs form synaptic connections with two main types of AL neurons: projection neurons (PNs) and local interneurons (LNs). biologists.com

Projection Neurons (PNs): These are the output neurons of the AL. They transmit the processed olfactory information from the glomeruli to higher brain centers, such as the mushroom bodies and the lateral horn, where the information can be integrated to elicit a behavioral response, like upwind flight. frontiersin.orgbiologists.com In many noctuid moths, PNs responding to pheromones exhibit a characteristic multiphasic response pattern, often consisting of an initial excitation followed by a period of inhibition. biologists.com

Local Interneurons (LNs): These neurons, which are primarily inhibitory, have arborizations that connect multiple glomeruli. frontiersin.org They play a crucial role in shaping the olfactory signal by mediating interactions between glomeruli, such as lateral inhibition. This network activity helps to sharpen the representation of the pheromone blend, enhance the contrast between different odor components, and improve the temporal resolution of the signal, which is critical for tracking a pheromone plume in turbulent air. physiology.orgfrontiersin.org

The processing within the AL is not merely a relay of information but a complex integration where the specific ratio and temporal structure of the pheromone components are encoded. frontiersin.orgnih.gov The synchronous firing of specific populations of PNs in response to the correct blend of pheromones is thought to be the neural code that ultimately triggers the innate attraction and mating behavior in the male moth. frontiersin.org

Ecological Roles and Interspecies Communication

Role as a Sex Pheromone Component in Lepidoptera

This compound is a well-documented component of female sex pheromone blends in several moth species, where it serves to attract conspecific males for mating. nih.gov Its effectiveness is highly dependent on its presence within a precise blend of other compounds, with the specific ratio being critical for species recognition.

Species-Specific Pheromone Blends and Ratios

The composition and ratio of pheromone components are often unique to a species, acting as a lock-and-key mechanism to prevent interbreeding. (9E,12Z)-9,12-Tetradecadien-1-ol acetate (B1210297) is a key example of a shared component that is modulated by other chemicals in the blend to ensure species-specific attraction.

Spodoptera litura (Tobacco Cutworm): The female sex pheromone of Spodoptera litura is a two-component blend. The primary component is (9Z,11E)-9,11-tetradecadien-1-ol acetate, which is complemented by (9E,12Z)-9,12-Tetradecadien-1-ol acetate. Field studies have demonstrated that the highest attraction of males occurs with a specific ratio of these two compounds. nih.gov The optimal attractive blend for S. litura males is a 9:1 mixture of (9Z,11E)-9,11-tetradecadien-1-ol acetate and this compound. nih.gov

Spodoptera frugiperda (Fall Armyworm): The role of this compound in the Spodoptera frugiperda pheromone blend is less definitive and appears to vary by geographic population. The primary components responsible for male attraction in most studied populations are (Z)-9-tetradecenyl acetate and (Z)-7-dodecenyl acetate. researchgate.netusda.gov Analyses of pheromone gland extracts and volatile emissions from North American populations have identified a multi-component blend where this compound is not considered a primary or secondary component. researchgate.netnyxxb.cn However, one study on the synthesis of potential S. frugiperda pheromones included (9Z,12E)-tetradeca-9,12-dien-1-yl acetate as one of six identified components. researchgate.net More recently, it has been identified as a novel trace component in some invasive populations in Asia. usda.gov This suggests that its role may be minor or population-specific, unlike in S. litura.

Table 1: Pheromone Blend Composition in Spodoptera Species

| Species | Compound | Common Abbreviation | Role in Blend | Typical Ratio |

|---|---|---|---|---|

| Spodoptera litura | (9Z,11E)-9,11-tetradecadien-1-ol acetate | Z9,E11-14:OAc | Major Component | 9 |

| This compound | Z9,E12-14:OAc | Minor Component | 1 | |

| Spodoptera frugiperda | (Z)-9-tetradecenyl acetate | Z9-14:OAc | Major Component | Varies |

| (Z)-7-dodecenyl acetate | Z7-12:OAc | Key Minor Component | Varies | |

| This compound | Z9,E12-14:OAc | Trace Component (Population-specific) | Not established |

Larval Attraction to Pheromone-Laced Substrates

The primary documented function of lepidopteran sex pheromones, including this compound, is the long-distance attraction of adult males to receptive females for mating. researchgate.net Extensive research has focused on this aspect of chemical ecology. In contrast, there is no scientific evidence in the available literature to suggest that this compound, or sex pheromones in general, serve as an attractant for the larval stages of these species. Insect larvae typically respond to chemical cues from host plants for feeding, while ovipositing females may respond to oviposition-deterring pheromones to avoid competition, but these are distinct from mating pheromones. nih.gov

Interspecific Chemical Signaling and Behavioral Modulation

When closely related species live in the same area (sympatry) and use similar communication channels, mechanisms often evolve to ensure reproductive isolation. This compound is a shared signaling component between the sympatric species Spodoptera litura and Spodoptera exigua (beet armyworm), and it plays a central role in their chemical communication and reproductive isolation. nih.gov

While both species use this compound, their pheromone blends contain species-specific components that act as antagonists to the other species. The S. exigua blend contains (Z)-9-tetradecen-1-ol and (Z)-11-hexadecenyl acetate, which are absent in the S. litura blend. Conversely, the S. litura blend contains (9Z,11E)-9,11-tetradecadien-1-ol acetate, which is absent in the S. exigua blend. nih.gov

Field trapping experiments have demonstrated that adding the species-specific components of S. exigua to the S. litura pheromone lure significantly inhibits the attraction of S. litura males. Likewise, adding the specific component of S. litura to the S. exigua lure drastically reduces the capture of S. exigua males. nih.gov This mutual recognition of and inhibition by interspecific pheromone components is a powerful mechanism of behavioral modulation that reinforces species boundaries and prevents costly hybridization attempts.

Evolutionary Aspects of Pheromone Communication Systems

The evolution of pheromone communication in moths is a dynamic process that has led to a vast diversity of chemical signals from a common metabolic foundation. The majority of moth sex pheromones, including this compound, are classified as Type I pheromones. These are aliphatic compounds derived from fatty acid metabolism, typically featuring a chain of 10 to 18 carbons with one or more double bonds and a terminal functional group like an acetate, alcohol, or aldehyde.

The remarkable diversity within this class of compounds is generated by a conserved "enzymatic toolbox." Key enzymes in this process include:

Desaturases: These enzymes introduce double bonds at specific positions and configurations (Z or E) along the fatty acid chain. The evolution of new desaturase genes through gene duplication and subsequent modification is a primary driver for the creation of novel pheromone components. This can lead to significant shifts in the pheromone blend, potentially initiating reproductive isolation and speciation.

Chain-shortening enzymes: These enzymes modify the carbon chain length, further diversifying the potential signal molecules.

Reductases and Acetyltransferases: These enzymes determine the final functional group of the pheromone component.

Recent research has also highlighted the importance of genes involved in pheromone degradation. The final ratio of components released by a female is not only a result of production rates but also of the rate at which specific components are broken down within the pheromone gland. This adds another layer of regulation and a potential avenue for evolutionary change in the precise pheromone signal. The evolution of a new pheromone blend in females can be followed by an "asymmetric tracking" in males, where rare males that can detect and respond to the new blend are selected for, eventually leading to a new, isolated communication system.

Advanced Synthetic Strategies for Research Applications

Stereoselective Synthesis of (9E,12Z)-9,12-Tetradecadien-1-ol Acetate (B1210297) for Biological Assays

The biological activity of (9E,12Z)-9,12-tetradecadien-1-ol acetate is intrinsically linked to its specific stereochemistry. Therefore, developing synthetic routes that afford high stereoisomeric purity is paramount for producing effective compounds for biological assays and field applications. Research has explored both traditional chemical syntheses and innovative biotechnological approaches to achieve this.

A number of stereoselective chemical syntheses have been reported, often employing coupling reactions to construct the carbon backbone with the desired double bond geometry. One notable strategy involves a carbon-carbon coupling via an acetylene (B1199291) route. nih.gov This general approach allows for the controlled formation of the C9 and C12 double bonds with the required (E) and (Z) configurations, respectively. Key steps in such a synthesis can include:

Catalytic partial hydrogenation: This step is crucial for the stereoselective reduction of an alkyne to a (Z)-alkene.

Reduction of a propargylic alcohol: This reaction can be used to generate a trans or (E) allylic alcohol, which is a key intermediate.

Reductive elimination of a mesylate: This can be a final step to form the desired diene system. nih.gov

Another powerful method is the Wittig reaction, a versatile tool for creating carbon-carbon double bonds with defined stereochemistry. A patented method describes the synthesis starting from malonic acid and 9-bromo-1-nonanol. patsnap.com The synthesis proceeds through key intermediates such as (E)-3-penten-1-ol and 9-acetoxynonanal, which are then coupled using a Wittig reaction to yield the final (9Z, 12E)-9,12-tetradecadien-1-ol acetate. patsnap.com

More recently, a "green chemistry" approach has been demonstrated through the bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate in engineered Saccharomyces cerevisiae (yeast). nih.gov This innovative method leverages metabolic engineering to introduce a biosynthetic pathway into the yeast. The pathway consists of a combination of genes from different organisms, including a Z9-desaturase, an E12-desaturase, a fatty acyl reductase, and an acetyltransferase. nih.gov This biological system is capable of producing the pheromone in its correct isomeric form, offering a potentially more sustainable and cost-effective alternative to traditional chemical synthesis. nih.gov The resulting bioproduced pheromone has been shown to elicit the typical antennal responses in male moths, confirming its biological activity. nih.gov

Preparation of Isotopically Labeled Analogs for Metabolic Tracing Studies

Understanding the metabolic fate of pheromones in target insects is crucial for optimizing their application in pest management and for studying the fundamental biology of olfaction and pheromone processing. Isotopically labeled analogs of this compound are indispensable tools for such metabolic tracing studies. While specific literature detailing the synthesis of labeled this compound is not abundant, the methodologies used for other similar lepidopteran pheromones provide a clear blueprint for their preparation.

A common and effective strategy for introducing a radioactive label is through the partial tritiation of an alkyne precursor. This method has been successfully employed to synthesize tritium-labeled (Z)-9-tetradecenyl acetate ([9,10-³H₂]Z9-14:Ac), a related insect pheromone, at high specific activity. nih.gov The synthesis involves the catalytic reduction of the corresponding alkyne with tritium (B154650) gas (³H₂), which introduces two tritium atoms across the triple bond, resulting in a labeled (Z)-alkene. This labeled acetate can then be converted to the corresponding labeled alcohol and aldehyde to study the full metabolic pathway, including the action of esterases, alcohol oxidases, and aldehyde dehydrogenases. nih.gov

Analytical Methodologies for Research and Elucidation

Chromatographic Techniques in Pheromone Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile insect pheromones like (9E,12Z)-9,12-tetradecadien-1-ol acetate (B1210297). acs.orgnumberanalytics.com The separation of complex pheromone blends, which often contain multiple components and isomers, is achieved using high-resolution capillary GC. acs.org The choice of the stationary phase within the GC column is critical for separating geometric isomers, such as the (Z) and (E) isomers of tetradecen-1-ol acetates. acs.org

A particularly powerful tool in pheromone research is the coupling of gas chromatography with an electroantennographic detector (GC-EAD). This hybrid technique simultaneously provides a chemical profile of the sample from the GC's flame ionization detector (FID) and a biological response from an insect's antenna. nih.gov As the separated compounds elute from the GC column, they are split into two streams: one goes to the FID for chemical detection, and the other is directed over an isolated insect antenna. nih.gov Electrical signals generated by the antenna in response to biologically active compounds are recorded, allowing researchers to pinpoint which specific components in a complex mixture, such as a female moth's glandular extract, are perceived by the male antenna. nih.govnih.gov This method was instrumental in confirming the antennal activity of yeast-produced (9E,12Z)-9,12-tetradecadien-1-ol acetate on male Plodia interpunctella and Spodoptera exigua. nih.gov

The process of obtaining pheromone samples for analysis often involves extracting the terminal abdominal segments of female moths in an organic solvent. acs.org This crude extract, containing a vast number of compounds, then requires a series of chromatographic purification steps to isolate the active pheromone components. acs.org

Spectroscopic Approaches for Structural Elucidation in Research

Once a biologically active compound is detected using techniques like GC-EAD, spectroscopic methods are employed to determine its precise chemical structure. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for this purpose, providing information on the molecular weight and fragmentation pattern of the pheromone. numberanalytics.comresearchgate.net The mass spectrum of an unknown compound can be compared to libraries of known spectra for identification.

While mass spectrometry provides crucial data, it may not be sufficient to determine the exact position and configuration of double bonds in isomers. Therefore, other spectroscopic techniques are often used in conjunction. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the carbon skeleton and the stereochemistry of the molecule. numberanalytics.com Infrared (IR) spectroscopy, particularly when coupled with GC (GC-FTIR), can help determine the configuration of double bonds. nih.gov

The structural elucidation of this compound involves confirming its molecular formula (C₁₆H₂₈O₂), the presence of the acetate functional group, and the specific location and geometry (E for the 9-position and Z for the 12-position) of the two double bonds in the 14-carbon chain. nist.gov

Quantitative Analysis of Pheromone Components in Biological Samples

Determining the quantity of this compound and other pheromone components in biological samples is essential for understanding pheromone biosynthesis, release rates, and the optimal blend ratios for attracting mates. Gas chromatography-mass spectrometry (GC-MS) is a key technique for the quantification of pheromone components. nih.gov By using a thermal desorption unit, volatile samples collected from the air around a calling female moth can be injected into the GC-MS for analysis. nih.gov

To accurately quantify the amount of pheromone, a known quantity of an internal standard is typically added to the sample. This allows for the calculation of the absolute amount of each pheromone component in the original sample. This quantitative data is crucial for creating synthetic pheromone lures that accurately mimic the natural blend produced by the insect.

For example, in the analysis of the sex pheromone of Euzophera pyriella, GC-MS was used to identify and quantify the components present in the extracts of virgin female moth sex pheromone glands. researchgate.net This analysis revealed the presence of (9E,12Z)-9,12-tetradecadien-1-ol as a major component. researchgate.net

Table 1: Analytical Techniques and their Applications in the Study of this compound

| Analytical Technique | Application | Key Findings/Capabilities |

| Gas Chromatography (GC) | Separation of volatile compounds in a pheromone blend. acs.org | Allows for the separation of isomers and provides retention time data for identification. acs.org |

| Gas Chromatography-Electroantennographic Detection (GC-EAD) | Identification of biologically active pheromone components. nih.govnih.gov | Pinpoints which compounds in a mixture elicit an antennal response from the target insect. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural identification and quantification of pheromone components. numberanalytics.comresearchgate.netnih.gov | Provides molecular weight and fragmentation patterns for structural elucidation and allows for the determination of the amount of each component. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. numberanalytics.com | Provides information on the carbon-hydrogen framework and stereochemistry. numberanalytics.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Determination of functional groups and double bond configuration. nih.gov | Helps to confirm the presence of specific chemical bonds and their geometric arrangement. nih.gov |

Structure Activity Relationships and Analog Development in Pheromone Research

Impact of Double Bond Isomerism on Biological Activity and Receptor Specificity

The precise configuration of double bonds within a pheromone molecule is a critical determinant of its biological activity. The olfactory receptors in male moths are exquisitely tuned to the specific geometry of the pheromone released by females of the same species. Even minor variations, such as the switch from a Z (cis) to an E (trans) configuration at one of the double bonds, can dramatically alter or eliminate the molecule's effectiveness.

For species like Ephestia kuehniella, the (9Z,12E) isomer is the key attractant. The presence of other geometric isomers, such as the (9E,12Z) or (9Z,12Z) forms, can act as impurities that reduce the lure's efficacy. In Plodia interpunctella, the (9Z,12Z)-isomer is reported to be inactive, underscoring the necessity of the E/Z stereochemistry for proper receptor binding. The position of the double bonds is equally crucial. Research has shown that shifting the second double bond from the 12th to the 11th position, as in (9Z,11E)-tetradecadienyl acetate (B1210297), significantly alters receptor binding in Spodoptera litura and reduces attraction. This high degree of specificity highlights an evolutionary mechanism for reproductive isolation among closely related species, ensuring that chemical signals are directed accurately.

The following table summarizes the impact of isomerism on the biological activity of tetradecadienyl acetate pheromones.

Table 1: Effect of Double Bond Isomerism on Pheromone Activity

| Compound Name | Double Bond Positions & Geometry | Target Species | Observed Biological Activity |

|---|---|---|---|

| (9Z,12E)-9,12-Tetradecadien-1-yl acetate | 9Z, 12E | Ephestia kuehniella, Plodia interpunctella | Primary sex pheromone; strong attractant. |

| (9E,12Z)-9,12-Tetradecadien-1-yl acetate | 9E, 12Z | Plodia interpunctella | Often an impurity; can reduce trap catches. |

| (9Z,12Z)-9,12-Tetradecadien-1-yl acetate | 9Z, 12Z | Plodia interpunctella | Inactive. |

Chain Length and Functional Group Modifications on Chemoreception

(9E,12Z)-9,12-Tetradecadien-1-ol acetate is a 14-carbon chain (C14) ester. Modifications to this structure lead to significant changes in biological activity. For instance, research on related species shows that shorter carbon chains can reduce cross-reactivity between species. The functional group at the terminus of the carbon chain is also critical. While the acetate form is a key component for many species, the corresponding alcohol ((9Z,12E)-9,12-Tetradecadien-1-ol) and aldehyde ((9Z,12E)-9,12-tetradecadienal) are also biologically significant. In Plodia interpunctella, the alcohol is a biosynthetic precursor to the aldehyde, and both have been identified in the pheromone gland. nih.gov In the pear pest Euzophera pyriella, the alcohol form, (Z,E)-9,12-Tetradecadien-1-ol, was found to be the most active component in electroantennogram and field studies, demonstrating that for some species, the alcohol is the primary signal rather than the acetate. researchgate.net The acetate group generally increases the volatility of the compound compared to the alcohol, which affects its dispersal in the environment.

Table 2: Influence of Chain Length and Functional Group on Pheromone Analogs

| Compound Name | Chain Length | Functional Group | Key Species Example | Role in Chemoreception |

|---|---|---|---|---|

| (9Z,12E)-9,12-Tetradecadien-1-yl acetate | C14 | Acetate | Ephestia kuehniella | Key pheromone component; acetate group enhances volatility. |

| (9Z,12E)-9,12-Tetradecadien-1-ol | C14 | Alcohol | Euzophera pyriella, Plodia interpunctella | Major pheromone component in E. pyriella; biosynthetic precursor in P. interpunctella. nih.govresearchgate.net |

| (Z)-11-Hexadecenyl acetate | C16 | Acetate | Hypsipyla robusta | Component of a multi-part pheromone blend; longer chain length contributes to species specificity. researchgate.net |

Development of Antagonists and Synergists for Research Purposes

The study of pheromone perception has been greatly aided by the development of chemical analogs that can either block (antagonists) or enhance (synergists) the activity of the primary pheromone. These molecules are invaluable research tools for probing the specificity of olfactory receptors and for developing more effective pest management strategies.

An antagonist is a compound that binds to a receptor but fails to elicit the normal biological response, thereby blocking the action of the natural pheromone. For example, in the related species Heliothis virescens, (11Z)-Tetradecenyl acetate has been identified as a behavioral antagonist. Such compounds can be used in mating disruption applications by rendering male moths unable to respond to the attractant signals from females.

A synergist, conversely, is a compound that may have little to no activity on its own but significantly increases the attractiveness of the primary pheromone when present in a blend. A clear example is found in the mahogany shoot borer, Hypsipyla robusta. A three-component lure containing (Z,E)-9,12-tetradecadienyl acetate was found to be ineffective on its own. researchgate.net However, when a fourth component, the alcohol (Z)-9-tetradecen-1-ol, was identified and added to the blend, the resulting lure became highly attractive to male moths. researchgate.net This demonstrates that for many species, the "correct" chemical signal is a precise ratio of multiple compounds, where the absence of a key synergist can render the primary pheromone inactive. In contrast, for Euzophera pyriella, adding (Z)-8-Dodecenyl acetate to the primary pheromone (Z,E)-9,12-Tetradecadien-1-ol did not increase trap catches, suggesting it acts as neither a synergist nor an antagonist in that context. researchgate.net

Table 3: Examples of Antagonists and Synergists in Pheromone Blends

| Compound Name | Type | Associated Pheromone Component | Target Species | Effect |

|---|---|---|---|---|

| (11Z)-Tetradecenyl acetate | Antagonist | Pheromone system of related species | Heliothis virescens | Acts as a behavioral antagonist. |

| (Z)-9-Tetradecen-1-ol | Synergist | (Z,E)-9,12-Tetradecadienyl acetate | Hypsipyla robusta | Addition is essential for the attractiveness of the pheromone blend. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (9Z,12E)-9,12-Tetradecadien-1-yl acetate |

| (9Z,12Z)-9,12-Tetradecadien-1-yl acetate |

| (9Z,11E)-Tetradecadienyl acetate |

| (9Z,12E)-9,12-Tetradecadien-1-ol |

| (9Z,12E)-9,12-tetradecadienal |

| (Z,E)-9,12-Tetradecadien-1-ol |

| (Z)-11-Hexadecenyl acetate |

| (Z)-8-Dodecenyl acetate |

| (11Z)-Tetradecenyl acetate |

Applications in Pest Management Research and Integrated Pest Management Ipm Strategies

Pheromone-Mediated Monitoring and Trapping Methodologies

The use of (9E,12Z)-9,12-tetradecadien-1-ol acetate (B1210297) in pheromone-baited traps is a fundamental technique for the early detection and monitoring of stored-product moth populations. nih.govnih.govosd.mil These monitoring systems provide continuous, round-the-clock surveillance of a facility, helping to pinpoint the location and scale of an infestation. osd.mil Early detection through pheromone traps can significantly reduce product loss and may lessen the need for extensive pesticide applications by enabling targeted treatments. osd.mil

The effectiveness of monitoring programs relies on the appropriate selection and placement of traps. A variety of trap designs are commercially available and have been evaluated in research settings for their efficacy in capturing target moths.

Interactive Table: Common Pheromone Trap Designs for Stored-Product Moths

| Trap Design | Description | Primary Use |

| Wing Trap / Diamond Trap | These hanging traps consist of a sticky glue board protected by a plastic, tent-shaped cover. The pheromone lure is placed inside to attract flying moths. osd.mil | Monitoring flying moths in open areas of warehouses and processing facilities. |

| Pitfall Dome Trap | A floor-level trap where moths, attracted by the pheromone, fall into a collection chamber. This design is more suitable for dusty environments where sticky surfaces would quickly become ineffective. osd.mil | Monitoring crawling insects or in dusty conditions. |

| Glue Board | Simple, flat sticky traps that can be placed on surfaces or hung. While versatile, they can be less effective in dusty areas. osd.mil | General monitoring of crawling and some flying insects. |

Research findings indicate that the density and placement of these traps are critical for accurate monitoring. For instance, in studies involving the Indian meal moth, a recommended trap density is approximately one trap per 25,000 cubic feet. osd.mil Furthermore, research on other moth species has shown that inter-trap distances can influence capture efficiency, with minimal interference observed at distances greater than 27 meters in one study. The strategic placement of traps in a grid pattern can help create a "heat map" of pest activity, allowing pest management professionals to focus inspection and control efforts on areas with higher counts.

Mating Disruption Techniques and Efficacy Studies (e.g., for Ephestia kuehniella, Plodia interpunctella)

Mating disruption (MD) is a proactive pest control tactic that involves releasing a high concentration of synthetic pheromone into an environment to prevent male moths from locating females for mating. mdpi.comresearchgate.net (9E,12Z)-9,12-tetradecadien-1-ol acetate is the primary active ingredient in commercially available MD formulations for controlling pyralid moths in food processing and storage facilities. mdpi.comnih.govresearchgate.net The mechanism behind this technique is often attributed to competitive mechanisms, where the synthetic pheromone plumes from dispensers out-compete the natural pheromones released by females, leading to confusion and a reduction in successful mating. mdpi.com

Numerous efficacy studies have demonstrated the potential of mating disruption for suppressing populations of Ephestia kuehniella and Plodia interpunctella.

A long-term study in two flour mills investigating the impact of MD on E. kuehniella populations observed a notable decrease in trap catches after the application of dispensers releasing this compound. researchgate.net In the facility with a lower initial pest population, trap catches were reduced immediately and remained low even after the termination of the treatment. researchgate.net Conversely, in the mill with a higher initial density, the reduction was more gradual. researchgate.net

Similarly, a large-scale evaluation of mating disruption for P. interpunctella was conducted in 33 retail pet stores. The study reported a significant and immediate drop in moth captures in pheromone traps after the initiation of the MD treatment.

Interactive Table: Efficacy of Mating Disruption for Plodia interpunctella in Retail Stores

| Metric | Pre-Mating Disruption | During Mating Disruption |

| Average Moth Capture (moths/trap/month) | 40.2 ± 3.6 | 4.6 ± 0.7 |

| Initial Reduction in Captures | N/A | 67.8% ± 4.8% |

| Overall Average Reduction | N/A | 85.0% ± 3.0% |

| Data from a study evaluating mating disruption in 33 retail pet stores. mdpi.com |

Integration with Other Pest Control Paradigms in Research Settings

The use of this compound is a critical element of Integrated Pest Management (IPM) programs, which seek to combine multiple control strategies for effective and sustainable pest control. nih.govbiosynth.com Pheromone-based tactics are often integrated with other non-pesticidal and targeted chemical methods to manage pest populations while minimizing reliance on broad-spectrum insecticides. nih.gov

In a research context, pheromone-mediated monitoring is the foundational step in an IPM program. The data gathered from traps baited with this compound are used to make informed decisions about when and where to apply other control measures. This "precision targeting" approach ensures that interventions are only implemented when pest populations reach a certain threshold, thereby optimizing resource use and reducing unnecessary treatments. osd.mil

Furthermore, research has explored the combination of this pheromone with other control agents in what is known as "attract-and-kill" or "attracticide" strategies. This method involves pairing the pheromone lure with a killing agent, which could be a biological pathogen or a conventional insecticide. The pheromone attracts the target pest to a specific point source where it comes into contact with the lethal agent. This approach has been investigated for various lepidopteran pests and offers a more targeted application of control agents compared to broad-area sprays.

Emerging Research Directions and Methodological Innovations

Genomic and Transcriptomic Approaches in Pheromone Biology

The biosynthesis of complex pheromones like (9E,12Z)-9,12-Tetradecadien-1-ol acetate (B1210297) is a multi-step enzymatic process. Modern genomic and transcriptomic approaches, particularly high-throughput RNA sequencing (RNA-Seq) of female pheromone glands, have become pivotal in identifying the complete suite of genes involved. nih.gov By comparing gene expression profiles between pheromone-producing and non-producing tissues or developmental stages, researchers can pinpoint candidate genes with high specificity. nih.govfrontiersin.org

The biosynthetic pathway for (9E,12Z)-9,12-Tetradecadien-1-ol acetate has been elucidated in several moth species, such as the almond moth (Cadra cautella) and the beet armyworm (Spodoptera exigua). iastate.edu This pathway typically begins with common fatty acid precursors, like palmitic acid, which are then modified by a series of specific enzymes. pnas.org Transcriptome analysis of the pheromone glands of these species has been instrumental in identifying the genes encoding these critical enzymes. nih.govnih.govnih.gov

Key enzyme families identified through these 'omics' approaches include:

Fatty Acyl-CoA Desaturases: These enzymes introduce double bonds at specific positions in the fatty acid chain. The production of a di-unsaturated pheromone like this compound requires at least two desaturation steps. For instance, a Δ11-desaturase first creates a monounsaturated precursor, which is then acted upon by a unique Δ12-desaturase to create the di-unsaturated intermediate. iastate.edu Studies on Spodoptera litura and Spodoptera exigua have successfully identified specific desaturase genes (e.g., SlitDes5 and SexiDes5) that are significantly overexpressed in the pheromone glands and are crucial for pheromone production. acs.org

Fatty Acyl-CoA Reductases (FARs): After the correct chain length and unsaturation are achieved, FARs reduce the fatty acyl-CoA precursor to a fatty alcohol. lu.se Different FARs can exhibit specificity for precursors of certain chain lengths and saturation patterns, thus influencing the final pheromone blend. nih.gov

Acetyltransferases (ATs): The final step in the biosynthesis of this compound is the esterification of the fatty alcohol. This is accomplished by an acetyltransferase that adds an acetate group. iastate.edu

The power of these genomic approaches is exemplified by research that successfully reconstructed the entire biosynthetic pathway for this compound in an engineered yeast (Saccharomyces cerevisiae). nih.govresearchgate.net By mining the transcriptome data of the almond moth (Ephestia cautella), researchers identified a novel E12-desaturase gene. nih.govnih.gov This gene, along with a Z9-desaturase, a fatty acyl reductase, and an acetyltransferase from various sources, was introduced into yeast, which then efficiently produced the biologically active pheromone. nih.govnih.gov

Table 1: Key Gene Families in the Biosynthesis of this compound This table is interactive. You can sort and filter the data.

| Enzyme Family | Function in Pathway | Example Genes/Studies | Source |

|---|---|---|---|

| Fatty Acyl-CoA Desaturases | Introduce double bonds into the fatty acid chain to create the specific Z9 and E12 unsaturation pattern. | SlitDes5, SexiDes5, Novel E12-desaturase from Ephestia cautella | iastate.edunih.govacs.org |

| Fatty Acyl-CoA Reductases (FARs) | Reduce the final di-unsaturated fatty acyl-CoA to the corresponding alcohol, (9E,12Z)-9,12-tetradecadien-1-ol. | SexipgFARII from S. exigua | nih.gov |

| Acetyltransferases (ATs) | Esterify the fatty alcohol with an acetyl group to produce the final acetate pheromone component. | Yeast Alcohol Acetyltransferase (ATF1) used in heterologous systems. | nih.gov |

| Fatty Acid Synthases (FAS) | Produce the initial saturated fatty acid precursors (e.g., palmitic acid). | Identified in A. ipsilon transcriptome. | nih.gov |

Application of Topological Data Analysis (TDA) in Chemical Ecology and Neuroethology Datasets

Chemical ecology and neuroethology generate vast and complex datasets, from the chemical composition of volatile blends to the multi-neuronal recordings of an insect's brain responding to those volatiles. Topological Data Analysis (TDA) is an emerging mathematical approach that can extract meaningful structural information from such high-dimensional and often noisy data. researchgate.netarxiv.org TDA focuses on the "shape" of data, identifying features like clusters, loops, and voids, which can represent underlying patterns that are not apparent with traditional statistical methods. researchgate.net

The core method within TDA is Persistent Homology . It examines a dataset at multiple scales, tracking the emergence ("birth") and disappearance ("death") of topological features. nih.govmdpi.com Features that "persist" across many scales are considered robust and likely represent true structural aspects of the data. nih.gov

While direct applications of TDA to this compound are still in their infancy, the potential is significant in two key areas:

Chemical Ecology: An ecosystem's chemical landscape is incredibly complex. A plant, for example, releases a blend of hundreds of volatile organic compounds that change over time and in response to environmental stressors. TDA could be used to analyze this high-dimensional "smellscape" to find persistent structural patterns. This could reveal how the signal of a specific pheromone like this compound stands out, or how it is integrated with background odors, providing a more holistic view of the chemical information an insect must parse.

Neuroethology: When a male moth detects a pheromone plume, the response is a complex cascade of neural activity across many neurons in its antennal lobe and brain. Techniques like calcium imaging or multi-electrode arrays can capture this activity, generating massive datasets. TDA is well-suited to analyze these datasets to find the underlying topological structure of the neural code for pheromones. frontiersin.org For instance, TDA could distinguish the neural network dynamics corresponding to the detection of the correct pheromone blend versus an incorrect one, or track how the neural representation changes with concentration. frontiersin.org By moving beyond pairwise neuron interactions, TDA can model the rich, higher-order interactions that define the neural processing of a pheromone signal. frontiersin.org

Chemoinformatics and Computational Modeling in Pheromone Research

Chemoinformatics and computational modeling provide powerful in silico tools to study the interactions between pheromone molecules and their biological targets, accelerating research and reducing reliance on purely experimental approaches. fq-unam.orgresearchgate.net These methods allow scientists to build predictive models of pheromone activity and simulate the complex signal transduction process.

A significant area of progress is the development of biophysical models of the entire insect pheromone transduction cascade. nih.govnih.gov These computational models integrate multiple biological steps into a single simulation, starting from the moment a pheromone molecule like this compound enters the sensillum lymph of an insect's antenna. researchgate.netplos.org

Key processes simulated in these models include:

Pheromone Transport: Modeling the role of Pheromone Binding Proteins (PBPs) in solubilizing and transporting the hydrophobic pheromone molecule to the receptor. frontiersin.org

Receptor Interaction: Simulating the binding of the pheromone to its specific Olfactory Receptor (OR) on the neuron's membrane. nih.govnih.gov

Signal Transduction: Modeling the subsequent activation of G-proteins and effector enzymes, leading to the production of second messengers like IP₃ and DAG. nih.govnih.gov

Ion Channel Gating: Simulating the opening and closing of various ion channels in response to second messengers, which ultimately generates the electrical signal (receptor potential) in the neuron. nih.govnih.govresearchgate.net

These detailed models can reproduce experimental dose-response curves with high fidelity and make testable predictions about the roles of different components in the system. nih.govresearchgate.net For example, modeling suggests that different types of ion channels may be responsible for depolarization at low versus high pheromone concentrations. nih.gov Such computational approaches provide an integrated understanding of the signaling pathway that is difficult to achieve through experimentation alone. nih.gov

Table 2: Computational Approaches in Pheromone Research This table is interactive. You can sort and filter the data.

| Computational Method | Application | Insights Gained | Source |

|---|---|---|---|

| Biophysical Modeling | Simulating the entire pheromone signal transduction cascade in an olfactory receptor neuron. | Understanding of dose-response dynamics, the roles of different ion channels, and the kinetics of second messengers. | nih.govnih.govresearchgate.net |

| Molecular Docking | Predicting the binding affinity and orientation of a pheromone molecule within the binding pocket of its receptor or binding protein. | Identification of key amino acid residues involved in binding, aiding in understanding receptor specificity. | frontiersin.org |

| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate the structural properties of pheromone analogues with their biological activity. | Prediction of the activity of novel or untested compounds, guiding the synthesis of more potent lures or antagonists. | researchgate.net |

| Homology Modeling | Creating 3D structural models of pheromone receptors based on the known structures of related proteins. | Providing a structural basis for docking studies when experimental structures are unavailable. | researchgate.net |

Future Perspectives in Understanding and Utilizing this compound

The convergence of genomics, advanced data analytics, and computational science is setting the stage for the next generation of pheromone research and application. The future for a compound like this compound is likely to be shaped by several key trends:

Sustainable Bioproduction: The identification of the complete biosynthetic gene set opens the door for large-scale, cost-effective, and environmentally friendly production of this pheromone. lu.se As demonstrated with yeast, transferring the genetic pathway into microbial cell factories can yield high-purity pheromones, avoiding the toxic byproducts associated with some chemical synthesis routes. nih.govnih.gov This "green chemistry" approach will be crucial for making pheromone-based pest control more economically competitive and accessible. lu.se

Enhanced Pest Management Strategies: A deeper understanding of pheromone biology will lead to more refined pest control tools. nih.govresearchgate.net By modeling how insects respond to different concentrations and ratios of pheromone components, more effective mating disruption and mass trapping strategies can be designed. mbimph.comresearchgate.net Furthermore, understanding the modulatory effects of pheromones on insect learning and memory could lead to novel "attract-and-deter" traps. nih.gov

Predictive Pheromone Discovery: Combining chemoinformatics with genomic data from a wider range of insect species will enable predictive models for pheromone discovery. By analyzing the structure of desaturase and reductase enzymes, it may become possible to predict the pheromone components of a new pest species from its genome sequence alone, dramatically accelerating the development of species-specific monitoring tools.

Decoding the Neural and Ecological Context: The application of novel analytical tools like TDA promises to unravel the complexities of how pheromone signals are processed by the brain and how they function within a noisy, real-world environment. This could reveal subtle aspects of chemical communication that are currently overlooked, potentially leading to new paradigms in pest management that are more robust and less prone to the development of resistance.

Ultimately, the future lies in an integrated approach, where genomic insights fuel biotechnological production, and sophisticated computational and analytical methods guide the development of smarter, more sustainable strategies for utilizing this compound in agriculture and beyond. plantarchives.org

Q & A

Q. What are the standard laboratory methods for synthesizing (9E,12Z)-9,12-tetradecadien-1-ol acetate?

The compound is synthesized via esterification of the corresponding dienol with acetic anhydride in the presence of acetic acid. Reaction conditions (e.g., temperature, catalyst selection) must be carefully controlled to preserve stereochemical integrity, as improper conditions may lead to isomerization. Post-synthesis purification typically involves distillation or column chromatography to achieve ≥98% purity .

Q. Which analytical techniques are most effective for characterizing isomeric purity?

Gas chromatography (GC) with chiral stationary phases and nuclear magnetic resonance (NMR) spectroscopy are critical. GC retention times differentiate isomers, while 13C-NMR coupling patterns confirm double-bond geometry (e.g., distinguishing E/Z configurations). Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Q. What storage conditions are optimal for maintaining compound stability?

Store at 4–8°C under inert gas (e.g., argon) to prevent oxidation. Conflicting reports suggest −20°C for long-term storage. Avoid exposure to moisture and oxidizers, as these degrade the acetate moiety .

Q. What safety protocols are essential during handling?

Use PPE (gloves, goggles) and work in a fume hood. For skin contact, wash with soap/water; for eye exposure, irrigate with water for ≥10 minutes. Do not induce vomiting if ingested—seek medical attention. Hazardous decomposition products are not reported under standard conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomerization during synthesis?

Employ inert atmospheres (N₂/Ar), low temperatures (0–4°C), and stereoselective catalysts (e.g., lipases). Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity to favor the desired isomer. Post-synthesis, use preparative HPLC for high-purity isolation .

Q. What methodologies resolve contradictions in bioactivity data across ecological studies?

Standardize dose-response assays (e.g., wind tunnel tests) and validate results through replicated field trials. Use ANOVA to account for environmental variability (e.g., temperature, humidity). Cross-reference electrophysiological data (electroantennography) to confirm receptor-specific effects .

Q. How does stereochemical purity impact pheromone-mediated pest behavior disruption?

Even minor impurities (e.g., 2% Z,E isomer contamination) can reduce attraction efficacy by 30–50%. Use chiral GC-MS to verify purity. Field studies show that ≥95% stereochemical purity is required for effective mating disruption in Lepidoptera species .

Q. What mechanistic studies elucidate its role in non-target species interactions?

Conduct receptor-binding assays (e.g., molecular docking simulations) to predict off-target effects. Pair with ecological risk assessments (ERA) to evaluate impacts on pollinators. EPA guidelines recommend LC₅₀/EC₅₀ testing on non-target arthropods prior to field deployment .

Q. How can environmental persistence be quantified in field applications?

Use gas chromatography-tandem mass spectrometry (GC-MS/MS) to measure degradation half-life (t₁/₂) in soil and foliage. Studies report t₁/₂ of 3–7 days under UV light, with faster degradation in alkaline soils (pH >8). Monitor metabolites (e.g., free alcohols) to assess residual activity .

Methodological Considerations

- Data Contradictions : Address variations in reported purity/stability by cross-validating sources (e.g., compare NIST spectra with in-house GC-MS data) .

- Ecological Impact : Follow EPA biopesticide registration guidelines for field study design, including species-specific toxicity thresholds and application rate optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.